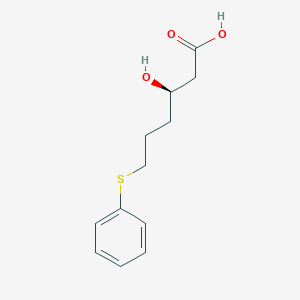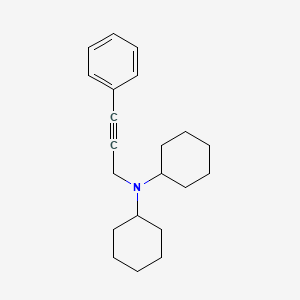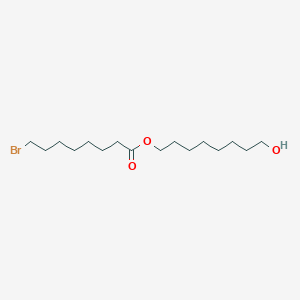
8-Hydroxyoctyl 8-bromooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyoctyl 8-bromooctanoate is an organic compound with the molecular formula C16H31BrO3. It is characterized by the presence of both hydroxyl and bromine functional groups, making it a versatile compound in organic synthesis and various industrial applications. This compound is often used as an intermediate in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyoctyl 8-bromooctanoate typically involves a multi-step process. One common method starts with the substitution reaction of 1,6-dibromohexane and diethyl malonate to form 2-(6-bromohexyl)-diethyl malonate. This intermediate then undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid. Finally, esterification of 8-bromooctanoic acid with absolute ethanol produces 8-bromooctanoic acid ethyl ester, which can be further reacted to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and purity while minimizing side reactions. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxyoctyl 8-bromooctanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 8-oxooctyl 8-bromooctanoate.
Reduction: Formation of 8-hydroxyoctyl octanoate.
Substitution: Formation of 8-azidooctyl 8-bromooctanoate or 8-cyanooctyl 8-bromooctanoate
Wissenschaftliche Forschungsanwendungen
8-Hydroxyoctyl 8-bromooctanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 8-Hydroxyoctyl 8-bromooctanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
8-Bromooctanoic acid ethyl ester: Similar in structure but lacks the hydroxyl group.
8-Hydroxyoctanoic acid: Similar in structure but lacks the bromine atom.
Uniqueness: 8-Hydroxyoctyl 8-bromooctanoate is unique due to the presence of both hydroxyl and bromine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. The combination of these functional groups also enhances its versatility and applicability in various fields .
Eigenschaften
CAS-Nummer |
819883-40-4 |
|---|---|
Molekularformel |
C16H31BrO3 |
Molekulargewicht |
351.32 g/mol |
IUPAC-Name |
8-hydroxyoctyl 8-bromooctanoate |
InChI |
InChI=1S/C16H31BrO3/c17-13-9-5-3-4-8-12-16(19)20-15-11-7-2-1-6-10-14-18/h18H,1-15H2 |
InChI-Schlüssel |
RGMJYLIPMRBYBF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCOC(=O)CCCCCCCBr)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}pyridine](/img/structure/B12524895.png)
![Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12524900.png)
![5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine](/img/structure/B12524917.png)

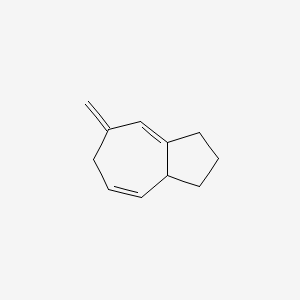
![2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate](/img/structure/B12524939.png)
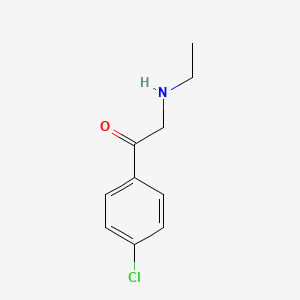
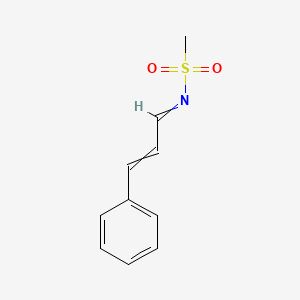
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)

![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
